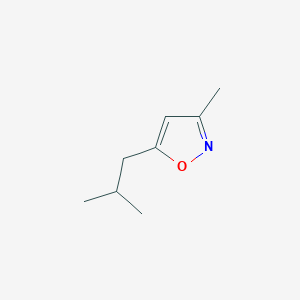

Isoxazole, 3-methyl-5-(2-methylpropyl)-

Description

Overview of Isoxazole (B147169) as a Heterocyclic Scaffold in Organic Synthesis

Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. nih.govijpca.org This aromatic ring system serves as a crucial and versatile scaffold in organic synthesis. researchgate.net The unique electronic properties and the presence of heteroatoms make the isoxazole ring a key building block in the development of a wide range of chemical entities. nih.govresearchgate.net

The significance of the isoxazole moiety is particularly pronounced in medicinal chemistry, where it is a core component of numerous compounds with diverse biological activities. nih.govnih.gov Isoxazole derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.govresearchgate.net Several commercially available drugs, such as the COX-2 inhibitor Valdecoxib (B1682126) and the antirheumatic agent Leflunomide, feature an isoxazole ring, highlighting its importance in drug design and discovery. ijpca.org Furthermore, isoxazole derivatives are valuable synthetic intermediates that can be transformed into other important functional groups and molecular frameworks. researchgate.net

Significance of Substitution Patterns in Isoxazole Research

The biological activity and physicochemical properties of isoxazole derivatives are highly dependent on the nature and position of substituents on the isoxazole ring. nih.gov Research has consistently shown that modifying the substitution pattern at the C-3, C-4, and C-5 positions can dramatically alter a molecule's therapeutic efficacy and target selectivity. nih.govmdpi.com This ability to fine-tune molecular properties through substitution makes the isoxazole scaffold a highly attractive template for developing new therapeutic agents. ijpca.orgnih.gov For instance, the introduction of different aryl groups, alkyl chains, or functional groups like halogens can influence factors such as lipophilicity, steric profile, and the capacity for hydrogen bonding, all of which are critical for drug-receptor interactions. mdpi.com

Among the various substitution patterns, the 3,5-disubstituted isoxazole architecture is one of the most extensively studied and synthetically accessible. nih.govnih.gov This arrangement is a common feature in many biologically active molecules. The most prevalent and efficient method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrile oxide and a terminal alkyne. rsc.orgcore.ac.uk This reaction is highly regioselective, meaning it predominantly yields the 3,5-disubstituted isomer.

The versatility of this synthetic route allows for the creation of large libraries of compounds by varying the substituents on both the nitrile oxide and the alkyne starting materials. Numerous protocols have been developed to facilitate this reaction, including metal-catalyzed methods (e.g., using copper(I)) and metal-free approaches under various conditions. rsc.orgorganic-chemistry.org

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Cycloaddition | Copper(I) catalyst, Nitrile Oxides, Terminal Acetylenes | A one-pot procedure for the rapid and regioselective synthesis of 3,5-disubstituted isoxazoles. | nih.gov |

| Cope-Type Hydroamination | 1,3-Dialkynes, Hydroxylamine (B1172632), DMSO | An efficient method where 1,3-dialkynes react with hydroxylamine in DMSO under mild conditions. | acs.org |

| Deep Eutectic Solvents (DES) | Aldehydes, Alkynes, Choline Chloride:Urea (DES) | An environmentally benign, one-pot, three-component process for regioselective synthesis. | nih.govcore.ac.uk |

| Microwave-Assisted Synthesis | Aryl Aldehydes, Hydroxylamine HCl, Microwave Irradiation | A modern, efficient pathway for the synthesis of 3,5-disubstituted isoxazoles. | rsc.org |

| Oxone-Mediated Synthesis | Aldoximes, Alkenes, Oxone in aqueous medium | Involves the in-situ generation of nitrile oxide from an aldoxime, followed by cycloaddition. | rsc.org |

The compound Isoxazole, 3-methyl-5-(2-methylpropyl)- , also known as 3-methyl-5-isobutylisoxazole, is a specific example of a 3,5-disubstituted isoxazole. While extensive research dedicated solely to this particular molecule is not prominent in the scientific literature, its structure can be analyzed based on the well-established principles of isoxazole chemistry and the nature of its substituents.

The molecule features two simple alkyl groups:

5-(2-methylpropyl) Group : The 2-methylpropyl group, commonly known as an isobutyl group, is attached at the C-5 position. The isobutyl group is a branched alkyl chain that provides steric bulk. fiveable.me This steric hindrance can play a significant role in directing the molecule's interactions with biological targets and can influence its metabolic stability. fiveable.me

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-(2-methylpropyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-6(2)4-8-5-7(3)9-10-8/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTZGUXSUHIMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438802 | |

| Record name | Isoxazole, 3-methyl-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41027-36-5 | |

| Record name | Isoxazole, 3-methyl-5-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of Isoxazole, 3 Methyl 5 2 Methylpropyl Analogues

Ring-Opening Reactions of Isoxazoles

Ring-opening reactions are a hallmark of isoxazole (B147169) chemistry, primarily initiated by the cleavage of the labile N-O bond. These reactions provide synthetic routes to a variety of other molecular structures.

The dissociation of the N-O bond is the critical first step in many isoxazole reactions. This bond cleavage can be induced by various means, including photochemical energy or electron capture.

Photochemical Cleavage : Under UV irradiation (typically 200–330 nm), the isoxazole ring can collapse. nih.govwikipedia.org This process proceeds via homolysis of the weak N-O bond, leading to the formation of reactive intermediates. nih.gov

Electron Capture : The capture of an electron by the σ* lowest unoccupied molecular orbital (LUMO) of the isoxazole can trigger the dissociation of the O-N bond, resulting in the opening of the ring. nsf.govnih.gov

Catalytic Hydrogenation : The N-O bond can also be cleaved by catalytic hydrogenation, which is a common method for converting isoxazoles into β-amino enones. clockss.org

In a study on the collision-induced dissociation of valdecoxib (B1682126) metabolites, a fragmentation process was observed that involved the cleavage of the N-O bond on the isoxazole ring following a series of intramolecular rearrangements. nih.gov

Following N-O bond dissociation, a diradical intermediate is formed. nsf.gov This transient species consists of oxygen (O•) and nitrogen (•N) bond fragments that are still connected through the remainder of the molecular frame. nsf.govnih.gov The fragments are typically separated by a distance of about 3 Å. nsf.govnih.gov

The interactions between these radical centers are complex and occur through two primary mechanisms: nsf.gov

Through-space coupling : Direct interaction of the radical electrons across the empty space created by the broken bond.

Through-bond coupling : Interaction mediated by the intact portion of the opened ring.

These interactions result in a dense manifold of close-lying diradical states. nsf.govnih.gov For isoxazole, these states, in order of increasing energy, are predicted to be a triplet, an open-shell singlet, a closed-shell singlet, and another triplet state. nih.gov This is notably different from the analogous oxazole (B20620) system, where a closed-shell singlet state is the lowest in energy. nsf.gov The triplet ground state in the isoxazole diradical is favored by the placement of the nitrogen atom at a terminal position in the ring-opened structure, which leads to a near-degeneracy of the π and σ* orbitals. nih.gov

| Intermediate Species | Initiating Method | Key Characteristics | Source(s) |

| Diradical | Electron Capture / Photodetachment | O• and •N fragments separated by ~3 Å; Triplet lowest-energy state. | nsf.gov, nih.gov |

| Acyl Azirine | UV Irradiation | Intermediate in the photoisomerization of isoxazoles to oxazoles. | nih.gov, wikipedia.org |

| Ketenimine | Photolysis of trisubstituted isoxazoles | Isolable species; valuable for conversion to other heterocycles. | nih.gov |

The reactive intermediates formed from ring-opening can be converted into various other stable molecules, demonstrating the synthetic utility of the isoxazole ring.

Conversion to Oxazoles : A common photochemical reaction for isoxazoles is isomerization to oxazoles. This rearrangement proceeds through the formation of an acyl azirine intermediate following the initial N-O bond homolysis. nih.govwikipedia.org

Conversion to Pyrazoles : Photolysis of trisubstituted isoxazoles can yield isolable ketenimines. These intermediates can then react with nucleophiles, such as hydrazines, to generate other pharmaceutically relevant heterocycles like pyrazoles. nih.gov

Conversion to β-Amino Enones : Catalytic hydrogenation of the isoxazole ring readily cleaves the N-O bond to afford β-amino enones. clockss.org This transformation is synthetically useful as the isoxazole ring can act as a protecting group for a β-diketone functionality. clockss.org

Functionalization and Derivatization of the Isoxazole Ring

Besides ring-opening, the isoxazole ring can undergo functionalization reactions that preserve the core heterocyclic structure, primarily through electrophilic and nucleophilic pathways.

As aromatic compounds, isoxazoles can undergo electrophilic substitution reactions. clockss.org These reactions, such as nitration and halogenation, predominantly occur at the C-4 position of the ring. clockss.orgreddit.com The synthesis of 3,5-disubstituted 4-halo(seleno)isoxazoles has been achieved through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org This method is efficient and tolerates a wide variety of functional groups. nih.gov Iodine monochloride (ICl) has been identified as a particularly effective electrophile for this transformation, providing high yields of 4-iodoisoxazoles under mild conditions. organic-chemistry.orgnih.gov

| Reaction Type | Reagent(s) | Position of Substitution | Product Type | Source(s) |

| Iodination | ICl | C-4 | 4-Iodoisoxazole | nih.gov, organic-chemistry.org |

| Iodination | I₂ | C-4 | 4-Iodoisoxazole | nih.gov, organic-chemistry.org |

| Bromination | Br₂ | C-4 | 4-Bromoisoxazole | organic-chemistry.org |

| Chloromethylation | Not specified | C-4 | 4-Chloromethylisoxazole | clockss.org |

| Nitration | Not specified | C-4 | 4-Nitroisoxazole | clockss.org |

The resulting 4-iodoisoxazoles are versatile intermediates that can be further elaborated using palladium-catalyzed cross-coupling reactions to produce highly substituted isoxazoles. nih.gov

While less common than electrophilic substitution on the electron-rich ring, isoxazoles can participate in nucleophilic reactions. Nucleophilic addition can occur at a substituent group, which is activated by the ring. For example, the methyl group at the C-5 position of 3-methyl-5-isoxazolyl derivatives can be deprotonated to form a carbanion. clockss.org This carbanion can then act as a nucleophile, adding to carbonyl compounds like ketones and aldehydes to form hydroxy derivatives. clockss.org

Furthermore, nucleophilic aromatic substitution can occur if the isoxazole ring is substituted with a strong electron-withdrawing group that also functions as a good leaving group. An efficient protocol for the functionalization of the isoxazole ring has been developed via the nucleophilic aromatic substitution of a nitro group with various nucleophiles. semanticscholar.org

Direct C-H Activation and Cross-Coupling Reactions

Direct C-H activation is a powerful strategy in organic synthesis that allows for the functionalization of otherwise inert carbon-hydrogen bonds. In the context of isoxazole chemistry, this approach has been successfully applied to forge new carbon-carbon bonds, typically at the C-5 position.

Palladium-catalyzed direct arylation has been demonstrated as an effective method for the functionalization of the isoxazole ring. researchgate.netnih.gov Research by Takenaka and Sasai, for instance, details a protocol for the direct C-H arylation of isoxazoles at the 5-position using aryl iodides. researchgate.net This reaction is highly regioselective, proceeding in moderate to good yields. The success of this transformation is critically dependent on the choice of catalyst, ligand, and activator. A combination of a palladium catalyst, 1,2-bis(diphenylphosphino)benzene (B85067) (DPPBz) as the ligand, and silver fluoride (B91410) (AgF) as an activator was found to be crucial for the selective C-H bond activation. researchgate.net

This methodology is applicable to a range of 3,4-disubstituted isoxazoles, allowing for the introduction of various aryl groups at the C-5 position. researchgate.netresearchgate.net The reaction tolerates both electron-donating and electron-withdrawing functional groups on the aryl iodide coupling partner. researchgate.net This robust nature makes C-H activation a versatile tool for creating libraries of 5-arylisoxazoles from simpler precursors. researchgate.net Furthermore, palladium catalysis has been employed for the double C-H bond arylation at both the C-4 and C-5 positions of ethyl isoxazole-3-carboxylate, demonstrating the potential for extensive functionalization of the isoxazole core. researchgate.net

| Catalyst System | Coupling Partner | Position of Functionalization | Key Findings | Reference |

| PdCl₂(MeCN)₂ / DPPBz / AgF | Aryl Iodides | C-5 | Highly regioselective arylation. Tolerates various functional groups. | researchgate.net |

| Palladium Catalyst | Aryl Bromides | C-4 and C-5 | One-pot access to C4,C5-diarylated isoxazoles. | researchgate.net |

| Palladium Catalyst | Simple Arenes / Aliphatic Nitriles | C-2, C-4, C-5 (Oxazoles) | Cascade reaction involving C-H activation for trisubstituted oxazoles. | rsc.org |

Rearrangement Reactions (e.g., Boulton–Katritzky Rearrangement)

The isoxazole ring system can undergo various rearrangement reactions, among which the Boulton–Katritzky rearrangement is a notable example of a thermally or base-promoted monomolecular transformation. rsc.orgnih.gov This reaction is a general process for 5-membered heterocycles containing an N-O bond and typically involves the transposition of atoms within the ring, leading to a new heterocyclic system. rsc.orgprinceton.edu

The rearrangement of 3,5-disubstituted 1,2,4-oxadiazoles, which are structurally related to isoxazoles, can lead to the formation of new heterocyclic structures like spiropyrazolinium salts. nih.gov The mechanism can involve a sequence of protonation, proton transfer, and nucleophilic attack steps. nih.gov In some cases, the Boulton–Katritzky rearrangement is the initial step in a more complex reaction cascade. For instance, a proposed mechanism for an isoxazole-to-oxazole conversion begins with a Boulton–Katritzky ring transposition, followed by a Neber rearrangement to form an azirine intermediate. rsc.org This azirine can then open to a nitrile ylide, which undergoes a 6π electrocyclic ring closure to yield the final oxazole product. rsc.org

Base-promoted Boulton–Katritzky rearrangements have also been observed in fused isoxazole systems, such as isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org The reaction of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones in the presence of a base like potassium carbonate can lead to rearranged 3-hydroxy-2-(2-aryl researchgate.netresearchgate.netrsc.orgtriazol-4-yl)pyridines in excellent yields. beilstein-journals.org The nature of the substituents on the arylhydrazone can influence the feasibility of the rearrangement. beilstein-journals.org

| Starting Material | Conditions | Product | Mechanism Feature | Reference |

| Benzisoxazoles | Base (e.g., Cs₂CO₃), aprotic solvent | Benzoxazoles | Initial Boulton-Katritzky step followed by Neber rearrangement. | rsc.org |

| 5-Aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles | Acid or Base | Spiropyrazolinium salts | Spontaneous thermally induced rearrangement. | nih.gov |

| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | K₂CO₃, DMF | 3-Hydroxy-2-(2-aryl researchgate.netresearchgate.netrsc.orgtriazol-4-yl)pyridines | Base-promoted rearrangement. | beilstein-journals.org |

Reactivity of Side Chains (Methyl and 2-Methylpropyl Groups)

Activation of the C-5 Methyl Group

The reactivity of a methyl group attached to an isoxazole ring is highly dependent on its position and the presence of other activating groups. In the case of 3,5-dimethyl-4-nitroisoxazole, the methyl group at the C-5 position is particularly susceptible to reaction. rjpbcs.com The presence of the electron-withdrawing nitro group at the C-4 position activates the C-5 methyl group. This activation is due to the conjugation of the methyl group with the nitro group, which stabilizes the carbanion intermediate formed upon deprotonation. rjpbcs.com This stabilized carbanion can then react with various electrophiles, such as aromatic aldehydes, to form styryl-substituted isoxazoles. rjpbcs.com

Conversely, the methyl group at the C-3 position in the same molecule does not participate in this reaction because it is not in conjugation with the activating nitro group. rjpbcs.com This differential reactivity highlights the importance of electronic effects transmitted through the isoxazole ring in dictating the reactivity of its substituents. Therefore, for an analogue of Isoxazole, 3-methyl-5-(2-methylpropyl)- to exhibit enhanced reactivity at a C-5 methyl group, an electron-withdrawing group would likely need to be present at the C-4 position.

| Substrate | Activating Group | Reactive Methyl Position | Rationale | Reference |

| 3,5-Dimethyl-4-nitroisoxazole | 4-Nitro | C-5 | Conjugation with the nitro group stabilizes the carbanion intermediate. | rjpbcs.com |

| 3,5-Dimethyl-4-nitroisoxazole | 4-Nitro | C-3 (unreactive) | No conjugation with the activating nitro group. | rjpbcs.com |

Reactions Involving the Alkyl Substituent

The alkyl group at the C-5 position of the isoxazole ring can serve as a handle for further synthetic modifications. A variety of functionalizations can be achieved by targeting this side chain, leading to the synthesis of diverse isoxazole derivatives.

One common strategy involves the oxidation of the alkyl group to introduce functionality. For example, hydroxymethyl or formyl groups can be installed at the C-5 position, and these intermediates can then undergo further reactions. nih.gov Deoxofluorination of 5-formyl or 5-hydroxymethyl isoxazoles is a viable route to synthesize 5-difluoromethyl- and 5-fluoromethylisoxazoles, respectively. nih.gov An alternative pathway to 5-fluoromethylisoxazoles involves nucleophilic substitution on 5-bromomethyl derivatives, which are also derived from the C-5 alkyl group. nih.gov

Furthermore, the C-5 position can be elaborated to install more complex side chains. For instance, the reaction of isoxazole-5-carbaldehydes with the Ruppert–Prakash reagent (TMSCF₃) allows for the preparation of (β,β,β-trifluoro-α-hydroxyethyl)isoxazoles. nih.gov These examples demonstrate that the C-5 alkyl substituent is not chemically inert but rather a versatile platform for introducing a range of functional groups, which can be used to modulate the biological and physicochemical properties of the isoxazole core. nih.gov

| C-5 Precursor | Reagent(s) | Product | Transformation Type | Reference |

| 5-Hydroxymethylisoxazole | Deoxofluorinating agent | 5-Fluoromethylisoxazole | Deoxofluorination | nih.gov |

| 5-Formylisoxazole | Deoxofluorinating agent | 5-Difluoromethylisoxazole | Deoxofluorination | nih.gov |

| 5-Bromomethylisoxazole | Fluoride source | 5-Fluoromethylisoxazole | Nucleophilic Substitution | nih.gov |

| Isoxazole-5-carbaldehyde | Ruppert–Prakash reagent (TMSCF₃) | 5-(β,β,β-trifluoro-α-hydroxyethyl)isoxazole | Nucleophilic Trifluoromethylation | nih.gov |

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the types of chemical bonds and functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. For "Isoxazole, 3-methyl-5-(2-methylpropyl)-", the FT-IR spectrum is characterized by several key absorption bands that confirm the presence of the isoxazole (B147169) ring and the alkyl substituents.

The spectrum typically displays C-H stretching vibrations from the methyl and isobutyl groups in the region of 2870-2960 cm⁻¹. The characteristic vibrations of the isoxazole ring are also prominent. The C=N stretching vibration of the isoxazole ring is generally observed in the range of 1570-1650 cm⁻¹. The C=C stretching of the ring can be found around 1480-1580 cm⁻¹. Furthermore, the N-O stretching vibration, a key indicator of the isoxazole heterocycle, typically appears in the 1390-1440 cm⁻¹ region. The C-O stretching within the ring is usually observed between 1020 and 1250 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for Isoxazole, 3-methyl-5-(2-methylpropyl)-

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| 2960-2870 | C-H stretching (methyl and isobutyl groups) |

| 1650-1570 | C=N stretching (isoxazole ring) |

| 1580-1480 | C=C stretching (isoxazole ring) |

| 1440-1390 | N-O stretching (isoxazole ring) |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For "Isoxazole, 3-methyl-5-(2-methylpropyl)-", the Raman spectrum would be expected to show strong signals for the C=C and C=N bonds of the isoxazole ring. The symmetric stretching of the C-C bonds within the isobutyl group would also be Raman active.

Key Raman shifts would include the ring stretching vibrations of the isoxazole nucleus, typically observed in the 1300-1600 cm⁻¹ region. The C-H bending and stretching vibrations of the alkyl groups would also be visible.

Table 2: Predicted Raman Spectral Data for Isoxazole, 3-methyl-5-(2-methylpropyl)-

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 2850-3000 | C-H stretching |

| 1550-1650 | C=N stretching |

| 1300-1450 | Isoxazole ring vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules by providing detailed information about the hydrogen and carbon skeletons.

The ¹H NMR spectrum of "Isoxazole, 3-methyl-5-(2-methylpropyl)-" provides a distinct set of signals that can be used to identify all the unique protons in the molecule. The isoxazole ring has one proton at the 4-position, which is expected to appear as a singlet in the aromatic region, typically around δ 6.0-6.5 ppm.

The protons of the 3-methyl group will also appear as a singlet, but further upfield, generally around δ 2.2-2.4 ppm. The 5-isobutyl group will show a more complex pattern. The two methylene (B1212753) protons (-CH₂-) adjacent to the isoxazole ring are expected to appear as a doublet around δ 2.6-2.8 ppm, coupled to the methine proton. The methine proton (-CH-) of the isobutyl group will be a multiplet (likely a nonet) around δ 2.0-2.2 ppm, due to coupling with both the methylene and the two methyl groups. The six protons of the two equivalent methyl groups of the isobutyl substituent will appear as a doublet further upfield, typically around δ 0.9-1.0 ppm, coupled to the methine proton.

Table 3: Predicted ¹H NMR Spectral Data for Isoxazole, 3-methyl-5-(2-methylpropyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.0-6.5 | Singlet | 1H | H-4 (isoxazole ring) |

| 2.6-2.8 | Doublet | 2H | -CH₂- (isobutyl) |

| 2.2-2.4 | Singlet | 3H | -CH₃ (at C-3) |

| 2.0-2.2 | Multiplet | 1H | -CH- (isobutyl) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For "Isoxazole, 3-methyl-5-(2-methylpropyl)-", distinct signals are expected for each carbon atom. The carbon atoms of the isoxazole ring (C-3, C-4, and C-5) will resonate in the downfield region. C-3 and C-5 are typically found in the range of δ 160-175 ppm, while C-4 is more shielded and appears around δ 100-110 ppm.

The carbon of the methyl group at C-3 is expected at δ 10-15 ppm. For the isobutyl group, the methylene carbon (-CH₂-) attached to the ring would be around δ 35-40 ppm, the methine carbon (-CH-) at approximately δ 28-33 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) would appear at δ 20-25 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for Isoxazole, 3-methyl-5-(2-methylpropyl)-

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170-175 | C-5 (isoxazole ring) |

| 160-165 | C-3 (isoxazole ring) |

| 100-105 | C-4 (isoxazole ring) |

| 35-40 | -CH₂- (isobutyl) |

| 28-33 | -CH- (isobutyl) |

| 20-25 | -CH(CH₃)₂ (isobutyl) |

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For "Isoxazole, 3-methyl-5-(2-methylpropyl)-", a key correlation would be observed between the methylene protons (δ 2.6-2.8 ppm) and the methine proton (δ 2.0-2.2 ppm) of the isobutyl group. Another crucial correlation would be seen between the methine proton and the six protons of the terminal methyl groups (δ 0.9-1.0 ppm). This confirms the connectivity within the isobutyl substituent. No correlations would be expected for the singlet signals of the H-4 proton and the 3-methyl group.

Due to a lack of specific scientific literature and detailed experimental data for the compound "Isoxazole, 3-methyl-5-(2-methylpropyl)-" in the areas of mass spectrometry, electronic absorption spectroscopy, and X-ray diffraction, a comprehensive and scientifically accurate article that adheres to the user's strict outline and content requirements cannot be generated at this time.

General information on the spectroscopic properties of the isoxazole ring system is available, but specific data for the requested molecule, including detailed research findings and data tables for its mass spectrometry, UV-Vis spectrum, and crystal structure, are not present in the accessible scientific literature. Fulfilling the request would necessitate fabricating data, which is contrary to the core principles of providing accurate and factual information.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a compound, providing critical data for confirming its empirical and molecular formula. This analytical method is essential in the structural elucidation of newly synthesized compounds, ensuring the purity and confirming the identity of the substance.

Detailed Research Findings

While specific experimental elemental analysis data for Isoxazole, 3-methyl-5-(2-methylpropyl)- were not extensively available in the reviewed literature, the theoretical composition can be calculated based on its molecular formula, C₈H₁₃NO. The molecular weight of the compound is 139.20 g/mol . The expected elemental percentages are crucial for researchers to compare against experimental results obtained from combustion analysis. In this process, a sample is combusted in an excess of oxygen, and the resulting gaseous products (carbon dioxide, water, and nitrogen) are quantitatively measured to determine the percentages of carbon, hydrogen, and nitrogen in the original compound.

The theoretical values serve as a benchmark for assessing the purity of a synthesized sample. A significant deviation between the experimental and calculated values would suggest the presence of impurities or an incorrect structural assignment.

Below is the calculated elemental composition for Isoxazole, 3-methyl-5-(2-methylpropyl)-.

Data Table of Elemental Composition

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 69.03 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 9.41 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.06 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.50 |

Potential Applications of Isoxazole Derivatives in Research and Development

Applications in Materials Science Research

The isoxazole (B147169) moiety has been instrumental in the development of a range of advanced materials, demonstrating its versatility and importance in materials science.

Photochromic materials exhibit reversible changes in color upon exposure to light. Isoxazole derivatives, particularly diarylethenes incorporating an isoxazole unit, have been synthesized and investigated for their photochromic properties. These compounds can switch between two distinct isomers—an open-ring form and a closed-ring form—when irradiated with light of specific wavelengths.

For instance, a novel diarylethene containing a 3,5-dimethyl-4-isoxazolyl group demonstrated significant photochromism, changing from colorless to red upon UV light irradiation, both in solution and when embedded in a polymethyl methacrylate (B99206) (PMMA) film. This reversible transformation makes them promising candidates for applications in optical data storage and molecular switches. The open-ring isomer of some of these derivatives also exhibits fluorescence that can be switched on and off along with the photochromic reaction, adding another layer of functionality.

Table 1: Photochromic Properties of an Isoxazole-Containing Diarylethene

| Property | Observation in Hexane Solution | Observation in PMMA Film |

| Color Change | Colorless to Red under UV light | Colorless to Red under UV light |

| Fluorescence | Clear fluorescent switching | Clear fluorescent switching |

| Application | Optical Storage Recording | Optical Storage Recording |

The ability of isoxazole derivatives to coordinate with metal ions has led to their exploration as electrochemical probes. These probes can selectively detect the presence and concentration of specific ions through changes in their electrochemical or optical properties.

A notable example is a ferrocenyl-isoxazole derivative designed for the highly selective recognition of copper(II) ions (Cu²⁺). This compound acts as a multiple-signal probe, exhibiting changes in its electrochemical (e.g., cyclic voltammetry), colorimetric, and fluorescent responses upon binding with Cu²⁺ ions. Such selectivity and multi-modal detection capabilities are highly desirable for applications in environmental monitoring and biological sensing. Other studies have also investigated the electrochemical properties of various novel isoxazole derivatives, indicating a broad interest in their redox behaviors for potential applications.

In the field of renewable energy, isoxazole derivatives have been investigated for their potential use in dye-sensitized solar cells (DSSCs). In a DSSC, a photosensitizer dye absorbs light and injects electrons into a semiconductor, generating an electric current. The optical and electrochemical properties of the dye are critical to the cell's efficiency.

Isoxazole-containing compounds are used as components within the molecular structure of organic dyes, often as part of the π-conjugated bridge that connects an electron-donating group to an electron-accepting group. This structural feature helps to facilitate charge separation and electron transport, which are crucial processes for efficient solar energy conversion. While specific efficiency data for isoxazole-based dyes are part of broader research into various heterocyclic sensitizers, the goal is to develop metal-free organic dyes that offer a cost-effective alternative to traditional ruthenium-based sensitizers.

The nitrogen-rich structure and high heat of formation of some isoxazole derivatives make them attractive candidates for the development of high-energy materials (HEMs). These materials are designed to release large amounts of energy upon detonation while maintaining a high degree of stability.

Researchers at the U.S. Army Research Laboratory have synthesized bis-isoxazole tetranitrate (BITN), a high-performing energetic material with potential applications in propulsion and lethality. BITN is noted for its potential to improve the characteristics of insensitive munitions, which are chemically stable enough to withstand accidental detonation from shocks or fire. The development of derivatives of BITN aims to achieve even higher densities and detonation velocities. The incorporation of azole rings like isoxazole is a common strategy in designing next-generation HEMs with superior performance and enhanced safety profiles.

Table 2: Comparison of Energetic Material Properties

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Impact Sensitivity (J) |

| RDX (Reference) | ~205 | 8710 | 7.4 |

| HNS (Reference) | 318 | 7612 | 5 |

| Oxadiazole Derivative 3a | 338 | 8099 | >40 |

| Oxadiazole Derivative 3b | 368 | 8054 | >40 |

| Oxadiazole Derivative 6b | 265 | 8710 | 30 |

| Note: Data for oxadiazole derivatives are included for comparison to show the performance of related azole-based energetic materials. |

The isoxazole ring's distinct geometry and strong dipole moment significantly influence the mesomorphic (liquid crystalline) behavior of molecules. This has led to the synthesis of numerous liquid crystals containing the isoxazole scaffold.

Organic semiconductors are a class of materials that are foundational to flexible and printable electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Isoxazole derivatives have been synthesized and evaluated for their potential as organic semiconducting materials.

The performance of an organic semiconductor is dependent on factors like its electron affinity, molecular packing in the solid state, and chemical stability. The isoxazole ring can be incorporated into larger π-conjugated systems to modify these properties. Research has focused on designing n-type (electron-transporting) organic semiconductors containing isoxazole and other azole frameworks. Theoretical studies using density functional theory (DFT) have been employed to predict the charge transport characteristics and energy levels of these new materials, guiding the synthesis of promising candidates for next-generation electronic devices.

Role in Agrochemical Research

The isoxazole moiety is a key component in a number of commercially successful agrochemicals. nih.gov Research into isoxazole derivatives has revealed a wide range of biological activities, making them promising candidates for the development of new crop protection agents.

Investigation as Insecticides

Isoxazole derivatives have been investigated for their insecticidal properties. nih.govresearchgate.netnih.gov The mode of action for some insecticidally active isoxazoles involves the disruption of the central nervous system of insects. For instance, certain 4,5-disubstituted 3-isoxazolol derivatives have been shown to act as competitive antagonists of the insect GABA receptor. nih.govresearchgate.net This antagonism can lead to hyperexcitation, convulsions, and ultimately, the death of the insect.

While no specific studies on the insecticidal activity of 3-methyl-5-(2-methylpropyl)isoxazole have been identified, its structural features could warrant investigation. The lipophilic 2-methylpropyl (isobutyl) group at the 5-position might influence its ability to penetrate the insect cuticle and interact with target sites. Further research would be necessary to determine if this specific substitution pattern confers any insecticidal activity and to elucidate its potential mode of action.

Research into Herbicidal Activities

The isoxazole ring is a well-established pharmacophore in the field of herbicide research. nih.govnih.govmdpi.commdpi.com One of the most notable examples is isoxaflutole, a commercial herbicide that undergoes in-planta conversion to its active form, a diketonitrile, which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This inhibition disrupts pigment biosynthesis, leading to the characteristic bleaching of susceptible weeds.

Soil Fungicidal Activity Research

Certain isoxazole derivatives have been explored for their potential as soil fungicides. mdpi.com The soil environment presents unique challenges for chemical agents, including degradation by microorganisms and binding to soil particles. The stability and bioavailability of a compound in the soil are critical for its efficacy as a fungicide.

There is no specific information available regarding the soil fungicidal activity of 3-methyl-5-(2-methylpropyl)isoxazole. The effectiveness of a potential soil fungicide is dependent on its ability to inhibit the growth of pathogenic fungi present in the soil. The structural characteristics of 3-methyl-5-(2-methylpropyl)isoxazole, particularly the nature of the alkyl substituents, would influence its interaction with fungal targets and its persistence in the soil matrix. Laboratory and field studies would be needed to assess any potential fungicidal activity against common soil-borne plant pathogens.

Utility as Building Blocks in Organic Synthesis

The isoxazole ring is a valuable synthetic intermediate in organic chemistry due to its inherent reactivity and the ability of the N-O bond to be cleaved under various conditions. researchgate.netnih.govnih.gov This allows for the transformation of the isoxazole ring into a variety of other functional groups and heterocyclic systems.

Precursors for Complex Organic Compounds

Isoxazoles can serve as masked 1,3-dicarbonyl compounds or β-amino ketones, which are versatile synthons in the construction of more complex molecular architectures. researchgate.netnih.govnih.gov The cleavage of the isoxazole ring, often through reductive methods, uncovers these functionalities, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

While specific examples of 3-methyl-5-(2-methylpropyl)isoxazole as a precursor for complex organic compounds are not documented, its structure suggests potential utility. The substituents at the 3- and 5-positions would be incorporated into the final product following ring cleavage. For example, reductive cleavage could potentially yield a 1,3-diketone with methyl and isobutyl side chains, which could then be used in subsequent synthetic steps. The specific reaction conditions required for the selective cleavage and transformation of this particular isoxazole would need to be determined experimentally.

Role in the Synthesis of Other Heterocyclic Systems

The isoxazole ring can be used as a template for the synthesis of other heterocyclic systems through ring transformation reactions. mdpi.comnih.govnih.gov These transformations often involve cleavage of the N-O bond followed by cyclization with a suitable reagent, leading to the formation of new ring systems such as pyridines, pyrimidines, or other nitrogen- and oxygen-containing heterocycles.

There are no specific reports on the use of 3-methyl-5-(2-methylpropyl)isoxazole in the synthesis of other heterocyclic systems. However, the general principles of isoxazole ring transformations suggest that this compound could potentially be a substrate for such reactions. The nature of the substituents at the 3- and 5-positions would influence the reactivity of the isoxazole ring and the outcome of the ring transformation. For instance, the presence of the 3-methyl group could direct the regioselectivity of certain cyclization reactions. Further investigation would be needed to explore the potential of 3-methyl-5-(2-methylpropyl)isoxazole as a building block for the synthesis of novel heterocyclic compounds.

Scaffolds for Chemical Libraries

The isoxazole ring is a foundational structure in medicinal chemistry, frequently employed as a versatile scaffold for the development of chemical libraries. nih.govresearchgate.net A scaffold is a core molecular framework upon which various functional groups can be systematically attached, leading to a large collection of related compounds known as a chemical library. The isoxazole nucleus is particularly valued for this purpose due to its unique chemical and structural properties. researchgate.net

The five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, is an electron-rich aromatic system. nih.govmdpi.com This structure allows for diverse chemical modifications at multiple positions. researchgate.net The weak nitrogen-oxygen bond within the ring is also susceptible to cleavage, making isoxazoles valuable as synthetic intermediates for creating other complex molecules, such as β-hydroxy ketones and α,β-unsaturated oximes. researchgate.netmdpi.com These features enable chemists to generate a wide array of derivatives with distinct three-dimensional arrangements and physicochemical properties, which is the primary goal of creating a chemical library for drug discovery and research. mdpi.com

Researchers utilize isoxazole scaffolds to build libraries of compounds for screening against various biological targets. nih.gov By systematically altering the substituents on the isoxazole core, chemists can fine-tune the pharmacological properties of the resulting molecules. nih.govrsc.org For instance, the addition of different alkyl or aromatic groups can significantly influence a compound's potency, selectivity, and metabolic stability. researchgate.net This systematic approach has led to the discovery of isoxazole derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govrsc.org

The synthesis of these libraries often involves methods like 1,3-dipolar cycloaddition reactions, which allow for the efficient construction of the core isoxazole ring from readily available starting materials like alkynes and nitrile oxides. nih.govnih.gov The adaptability of these synthetic routes facilitates the creation of diverse compound collections for high-throughput screening, accelerating the identification of new therapeutic agents. nih.govresearchgate.net

The table below illustrates how different substitutions on the isoxazole scaffold can lead to varied biological activities, a key principle in the design of chemical libraries.

| Base Scaffold | Position of Substitution | Substituent Group | Resulting Biological Activity | Citation |

| Isoxazole | C-3 and C-5 | Phenyl rings with chloro or bromo groups | Selective COX-2 anti-inflammatory activity | nih.gov |

| Isoxazole | C-3 | Furfuryl ring | Anti-inflammatory and anticancer effects | nih.gov |

| Isoxazole | C-5 | Phenyl rings with methoxy (B1213986) or dimethyl amino groups | Enhanced antibacterial activity | ijpca.org |

| Isoxazole | C-3 | Phenyl rings with nitro or chlorine groups | Enhanced antibacterial activity | ijpca.org |

| Isoxazole | - | Fused with an indole (B1671886) moiety | sPLA₂ inhibitory activity | nih.gov |

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

A primary challenge in the synthesis of isoxazoles, including 3-methyl-5-(2-methylpropyl)isoxazole, is the development of methods that are not only efficient but also environmentally benign. rsc.orgrsc.org Traditional synthetic approaches often involve harsh reaction conditions, toxic solvents, and metal catalysts that can be costly and difficult to remove from the final product. rsc.org

Future research is intensely focused on "green chemistry" principles to overcome these limitations. nih.gov Key areas of development include:

Ultrasound and Microwave-Assisted Synthesis: These techniques have emerged as promising alternatives for accelerating reaction rates, often leading to higher yields and minimizing the formation of byproducts. nih.govnih.gov Ultrasound irradiation, for example, has been shown to significantly reduce reaction times in the synthesis of 3,5-disubstituted isoxazoles. nih.gov

Use of Sustainable Solvents: Research is shifting towards the use of greener solvents like water or deep eutectic solvents (DES). acs.orgacs.org One study demonstrated a highly efficient synthesis of 3,5-disubstituted isoxazoles in a DES medium, which could be recovered and reused multiple times without a significant drop in reaction yield. acs.orgacs.org

Catalyst-Free and Metal-Free Reactions: A significant goal is to move away from heavy metal catalysts. rsc.org The development of metal-free synthetic routes, such as those employing organocatalysts or leveraging the inherent reactivity of starting materials under specific conditions (e.g., thermal or photochemical activation), is a major area of investigation. rsc.orgorganic-chemistry.org TEMPO-catalyzed synthesis using air as an oxidant in water represents a step in this direction. rsc.org

Continuous Flow Synthesis: Integrating reactions into continuous flow systems offers enhanced scalability, safety, and efficiency. acs.org A recent study on isoxazole (B147169) synthesis in a flow reactor using a DES achieved a 95% yield in just 10 minutes and demonstrated a significant increase in productivity compared to traditional batch processes. acs.org

| Synthetic Approach | Key Advantages | Challenges | Representative Research Finding |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov | Scalability for industrial production, specialized equipment. | The use of an ultrasonic probe reduced the reaction time for a one-pot synthesis to 4 minutes and increased the yield to 95%. nih.gov |

| Deep Eutectic Solvents (DES) | Eco-friendly, cost-effective, recyclable reaction medium. acs.orgacs.org | Viscosity issues, compatibility with all reaction types. | A DES-based continuous flow process achieved a 95% yield for a 3,5-disubstituted isoxazole and the solvent was reused over multiple cycles. acs.org |

| Metal-Free Catalysis | Avoids toxic metal residues, lower cost, simplified purification. rsc.org | Lower catalytic activity compared to some metals, may require harsher conditions. | TEMPO, a green oxidant, was used to catalyze the synthesis of substituted isoxazoles in water with air as the oxidant, achieving excellent yields. rsc.org |

| Continuous Flow Systems | High scalability, improved safety and control, high productivity. acs.org | Initial setup cost, potential for clogging. | An integrated flow-reaction system demonstrated a 13-fold increase in productivity for isoxazole synthesis. acs.org |

Exploration of New Reactivity Profiles for Diversification

While the 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, future research aims to explore the untapped reactivity of the isoxazole ring itself to create diverse molecular architectures. acs.orgresearchwithrutgers.com The N-O bond within the isoxazole ring is relatively weak and can be cleaved under specific conditions, making the ring a versatile synthetic intermediate for other functional groups and heterocyclic systems. researchgate.netresearchgate.net

Key research directions include:

Site-Selective Functionalization: A significant challenge is the controlled functionalization of the C-H bonds of the isoxazole ring. researchwithrutgers.comresearchgate.net Developing transition metal-catalyzed C-H activation strategies would allow for the direct introduction of new substituents onto the pre-formed isoxazole core, providing a powerful tool for late-stage diversification of molecules like 3-methyl-5-(2-methylpropyl)isoxazole. researchwithrutgers.com

Ring-Opening and Rearrangement Reactions: Exploring novel conditions (reductive, basic, or photochemical) to selectively cleave the N-O bond can transform isoxazoles into valuable difunctionalized compounds like enaminoketones, β-hydroxy nitriles, or γ-amino alcohols. researchgate.net This "masked functionality" approach opens pathways to entirely different classes of molecules.

Asymmetric Synthesis Scaffolding: The isoxazole moiety can be used as a template in asymmetric synthesis to control the stereochemistry of reactions on attached side chains. researchwithrutgers.com Subsequent removal or transformation of the isoxazole ring can yield enantioenriched products that would be difficult to synthesize otherwise.

Advanced Spectroscopic and Computational Approaches for Deeper Structural Understanding

A comprehensive understanding of the structure, electronics, and dynamics of 3-methyl-5-(2-methylpropyl)isoxazole is crucial for predicting its reactivity and designing new analogues. While standard techniques like NMR and IR spectroscopy are routine, advanced methods are needed to probe more subtle features. researchgate.netmdpi.com

Future research will increasingly rely on a synergy between experimental and theoretical approaches:

Advanced NMR Techniques: Two-dimensional NMR and solid-state NMR can provide more detailed information about the conformation and intermolecular interactions of isoxazole derivatives.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for understanding the electronic properties of isoxazoles. researchgate.net These methods can be used to calculate HOMO-LUMO energy gaps, predict reactivity, simulate vibrational spectra to aid in experimental assignments, and elucidate reaction mechanisms. mdpi.comresearchgate.net For example, DFT calculations can help rationalize the regioselectivity observed in cycloaddition reactions used to form the isoxazole ring. researchgate.net

Integrated Spectroscopic and Computational Studies: The most powerful approach involves combining multiple spectroscopic techniques with high-level computational analysis. rsc.org For instance, experimental UV-Visible absorption spectra can be correlated with DFT calculations of electronic transitions to gain a deeper understanding of the molecule's photophysical properties. researchgate.net This integrated approach is essential for rationally designing isoxazole-based materials with specific optical or electronic functions.

| Approach | Objective | Methodology | Potential Insights |

|---|---|---|---|

| Computational Chemistry | Predict reactivity and electronic structure. | Density Functional Theory (DFT), such as B3LYP, to calculate HOMO-LUMO gaps and molecular electrostatic potential. mdpi.comresearchgate.net | Identification of reactive sites, prediction of reaction outcomes, understanding charge distribution. |

| Advanced Spectroscopy | Elucidate complex structural features. | 2D-NMR, Solid-State NMR, Raman Spectroscopy. rsc.org | Detailed conformational analysis, characterization of intermolecular interactions, vibrational mode analysis. |

| Integrated Analysis | Provide a holistic structural and electronic picture. | Combining experimental spectra (IR, UV-Vis) with DFT-simulated spectra. researchgate.netrsc.org | Accurate assignment of spectral features, deeper understanding of structure-property relationships. |

Design of Isoxazole Analogues for Emerging Applications

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.net A major future direction is the rational design of novel analogues of 3-methyl-5-(2-methylpropyl)isoxazole for a host of new applications.

The goal is to use the isoxazole core as a linker or pharmacophore to create hybrid molecules with tailored properties. nih.gov Research is focused on:

Bioisosteric Replacement: In drug design, replacing existing functional groups or rings (like a phenyl or pyrazole (B372694) ring) with a fluoroalkyl-substituted isoxazole can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. acs.org This strategy is being explored to create improved versions of existing drugs.

Hybrid Molecule Synthesis: Designing and synthesizing hybrid molecules that tether the isoxazole scaffold to other bioactive fragments, such as quinones or amino acids, is a promising strategy. nih.gov This approach aims to combine the therapeutic activities of multiple pharmacophores into a single molecule to create multi-targeted agents. rsc.orgnih.gov

Agrochemicals and Materials Science: Beyond pharmaceuticals, isoxazole derivatives are being investigated as potential insecticides and herbicides. mdpi.comnih.gov Their unique electronic properties also make them candidates for use in materials science, for example, as components of dyes or semiconductors. researchgate.net

The design of these new analogues is increasingly guided by computational docking studies and chemoinformatics to predict their interactions with biological targets or their material properties before undertaking complex synthesis. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.